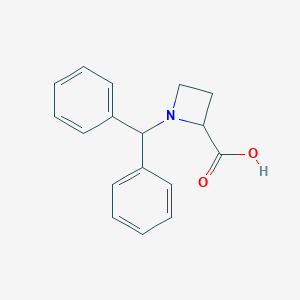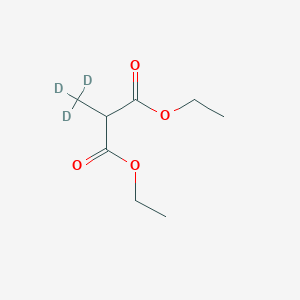![molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4](/img/structure/B22375.png)
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester, commonly known as DTPA-Val, is a chemical compound used in scientific research. It is a prodrug of the amino acid L-valine and is used as a tool for studying the function and regulation of proteins.
Mécanisme D'action
DTPA-Val works by binding to proteins through a process known as covalent modification. The compound reacts with the thiol group on cysteine residues in proteins, forming a stable thioether linkage. This covalent modification can alter the function and activity of the protein, providing insights into its role in cellular processes.
Effets Biochimiques Et Physiologiques
DTPA-Val has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, including proteases and kinases, and can also affect the stability and folding of proteins. DTPA-Val has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DTPA-Val is its specificity for cysteine residues in proteins. This allows for targeted covalent modification of specific proteins, providing insights into their function and regulation. However, the use of DTPA-Val can also have limitations. Its covalent modification of proteins can lead to irreversible changes in protein function, making it difficult to study the dynamic regulation of proteins. Additionally, the use of DTPA-Val can be limited by its potential toxicity and off-target effects.
Orientations Futures
There are several potential future directions for research involving DTPA-Val. One area of interest is the development of new methods for the site-specific covalent modification of proteins. This could involve the synthesis of new prodrugs with increased specificity or the development of new chemical methods for modifying proteins. Another area of interest is the use of DTPA-Val in drug discovery. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Finally, there is potential for the use of DTPA-Val in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, where covalent modification of proteins could provide insights into disease mechanisms.
Méthodes De Synthèse
DTPA-Val is synthesized through a multistep process involving the reaction of L-valine with diethyl phosphorochloridate and thioacetic acid. The resulting compound is then treated with diethylamine to form DTPA-Val.
Applications De Recherche Scientifique
DTPA-Val is widely used in scientific research as a tool for studying the function and regulation of proteins. It is commonly used in the field of proteomics to study protein-protein interactions and to identify potential drug targets. DTPA-Val can also be used to study the function of enzymes and to investigate the role of post-translational modifications in protein function.
Propriétés
Numéro CAS |
19700-58-4 |
|---|---|
Nom du produit |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
Formule moléculaire |
C13H26NO5PS2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
Clé InChI |
OTIKYPMTUNVZLW-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
Autres numéros CAS |
19700-58-4 |
Synonymes |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



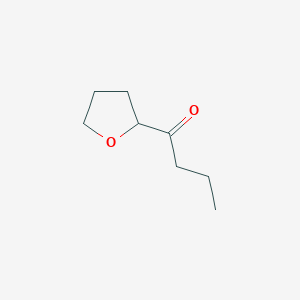
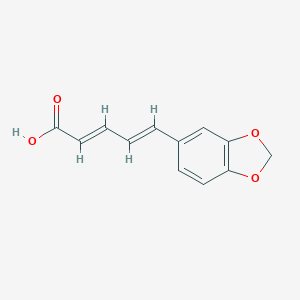
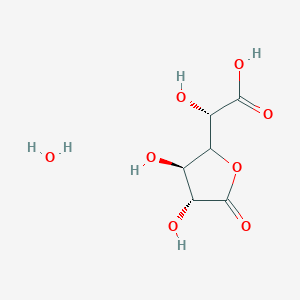

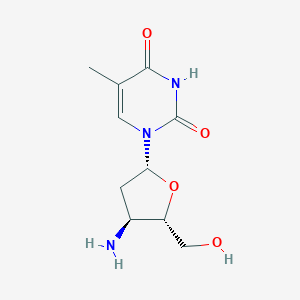
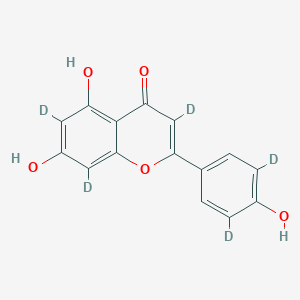
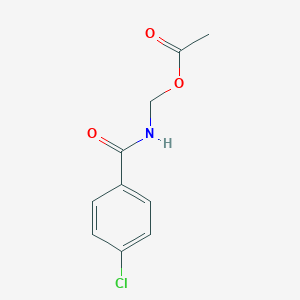

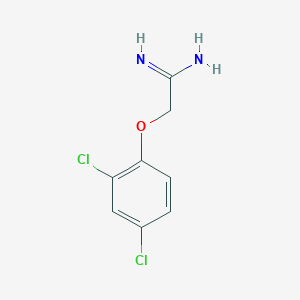
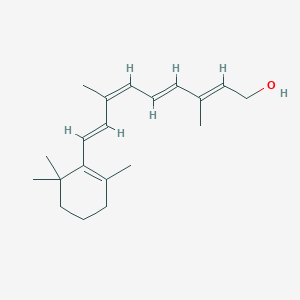
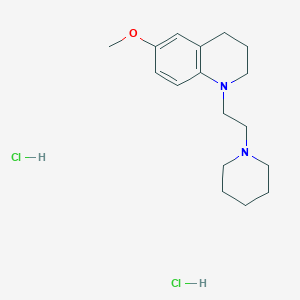
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
